molecular formula C25H16I4 B1599385 Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- CAS No. 134080-67-4

Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-

Cat. No. B1599385
M. Wt: 824 g/mol
InChI Key: GGQCFEVXYDVISX-UHFFFAOYSA-N
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Description

“Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo-” is a chemical compound with the molecular formula C25H16I4 . It is also known by other names such as tetrakis(4-iodophenyl)methane and 1-iodo-4-[tris(4-iodophenyl)methyl]benzene . The molecular weight of this compound is 824.0 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a central carbon atom attached to four phenyl rings via single bonds. Each phenyl ring is substituted with an iodine atom at the para position . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm³, a boiling point of 623.1±55.0 °C at 760 mmHg, and a flash point of 315.7±27.0 °C . It has no hydrogen bond donors or acceptors, and it has four freely rotating bonds . Its XLogP3-AA value, a measure of the compound’s lipophilicity, is 9.6 .

Scientific Research Applications

Catalytic Conversion of Methane to Benzene

One significant application area is the catalytic conversion of methane to benzene, a process of interest due to the abundant availability of natural gas. The dehydroaromatization of methane over Mo/ZSM-5 catalysts without added oxidants demonstrates the potential for converting methane into benzene, highlighting the role of Mo2C as the active species and the importance of coke deposition during the process (Wang, Lunsford, & Rosynek, 1997). This catalytic process is crucial for utilizing methane, a primary component of natural gas, to produce benzene, a valuable chemical feedstock.

Aromatization of Methane

The aromatization of methane, producing benzene and hydrogen, is explored as a promising method for the valorization of methane into more valuable chemicals. The reaction's thermodynamics, catalysts used, and potential reactor configurations are discussed, with a focus on Mo/HZSM-5 and Mo/MCM-22 catalysts showing benzene selectivities between 60 and 80% (Spivey & Hutchings, 2014). These findings underscore the potential of methane aromatization as a route for chemical synthesis, leveraging new developments in natural gas production technology.

Mechanistic Insights and Catalytic Processes

Research also delves into the mechanisms underlying catalytic processes, such as the formation of benzene in methane-CO reactions over Rh/SiO2 catalysts. The selective formation of benzene among hydrocarbons highlights the importance of surface carbons from both CO and methane for benzene formation (Naito, Karaki, Iritani, & Kumano, 1998). Understanding these mechanisms is essential for optimizing catalytic reactions for industrial applications.

Synthesis and Characterization of Complex Molecules

Furthermore, the synthesis and characterization of complex molecules, such as hexaarylbenzenes with distinct substituents, demonstrate advanced applications in chemical synthesis, showcasing methodologies for creating multisubstituted benzenes using C-H activation, cross-coupling, and cycloaddition reactions (Suzuki, Segawa, Itami, & Yamaguchi, 2015). These synthetic strategies are vital for producing novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

properties

IUPAC Name

1-iodo-4-[tris(4-iodophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16I4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQCFEVXYDVISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16I4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423665
Record name Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

824.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-

CAS RN

134080-67-4
Record name Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-
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